Fibrinopeptide A

Description

Structure

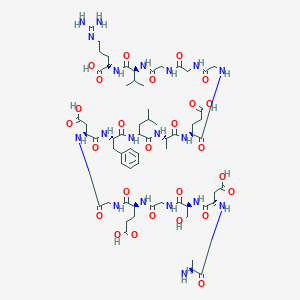

2D Structure

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37?,38-,39-,40-,41-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWICNZAGYSIBAR-LEEGLKINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H97N19O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25422-31-5 | |

| Record name | Fibrinopeptide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025422315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery of Fibrinopeptide A: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of Fibrinopeptide A (FPA) in the early 1950s marked a pivotal moment in the understanding of blood coagulation. This small peptide, cleaved from fibrinogen by thrombin, provided the first molecular evidence of the proteolytic nature of fibrin formation. Its identification and characterization laid the groundwork for decades of research into thrombosis, hemostasis, and the development of anticoagulant therapies. This in-depth guide provides a comprehensive overview of the discovery of this compound, detailing the seminal experiments, the historical scientific context, and the evolution of its measurement as a key biomarker of thrombin activity.

Historical Context: The Coagulation Cascade in the Mid-20th Century

The 1940s and 1950s were a period of intense discovery in the field of blood coagulation.[1][2][3][4] Prior to this era, the classical theory of coagulation proposed by Paul Morawitz in 1905, which involved four key factors—prothrombin, thrombin, fibrinogen, and calcium—had been the prevailing model.[1] However, clinical observations of bleeding disorders that could not be explained by deficiencies in these factors spurred further investigation. This led to the identification of a series of new coagulation factors, often named after the patients in whom the deficiencies were first observed.[3][4] The International Committee on Nomenclature of Blood Coagulation Factors was established in 1954 to standardize the naming of these newly discovered components with Roman numerals.[1][4] This era saw the discovery of Factor V, Factor VII, and others, rapidly expanding the complexity of the known coagulation pathways.[3][4] It was within this dynamic and evolving scientific landscape that the fundamental mechanism of fibrin formation came under intense scrutiny, setting the stage for the discovery of the fibrinopeptides.

The Seminal Discovery of this compound

In 1952, two independent research groups published their findings on the products released during the conversion of fibrinogen to fibrin by thrombin.

-

Frederick R. Bettelheim and Kenneth Bailey at the University of Cambridge.

-

Laszlo Lorand and Walter R. Middlebrook at Wayne University.

These researchers demonstrated that the formation of a fibrin clot was not a simple polymerization of fibrinogen molecules but rather a two-step process involving limited proteolysis.[5][6][7][8] They found that thrombin's action on fibrinogen resulted in the release of small, acidic peptides, which they termed "fibrinopeptides."[5][7][9] The release of these peptides was a prerequisite for the subsequent polymerization of the remaining fibrin monomer into an insoluble clot.

Subsequent work by the Swedish researchers Birger Blombäck and Margareta Blombäck , along with Pehr Edman , was instrumental in the purification, isolation, and sequencing of these peptides.[10][11] They were able to separate two distinct fibrinopeptides, designated this compound and Fibrinopeptide B, and determined their amino acid sequences in several species.[2][10][11][12] This work provided definitive proof of the specific proteolytic action of thrombin on fibrinogen.

The Signaling Pathway of Fibrinogen Cleavage

The central event in the formation of a fibrin clot is the enzymatic cleavage of fibrinogen by thrombin. Fibrinogen is a large, complex glycoprotein composed of three pairs of polypeptide chains: Aα, Bβ, and γ.[6][13] Thrombin, a serine protease, specifically targets and cleaves arginyl-glycyl bonds at the N-terminal ends of the Aα and Bβ chains.[14] This action releases this compound from the Aα chain and Fibrinopeptide B from the Bβ chain.[12][13] The release of FPA occurs more rapidly than the release of FPB.[15]

The removal of the negatively charged fibrinopeptides exposes new N-terminal sequences on the fibrin monomer, often referred to as "knobs."[15][16][17] These knobs can then bind to complementary "holes" present in the D-domains of other fibrin monomers, initiating the spontaneous self-assembly of fibrin protofibrils.[15][16][17] These protofibrils then aggregate laterally to form thicker fibrin fibers, which subsequently branch to create a three-dimensional, insoluble fibrin meshwork that forms the basis of a blood clot.[15][18]

References

- 1. Disorders of fibrinogen and fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acid sequence studies on fibrinopeptides from several species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein identification: the origins of peptide mass fingerprinting [pubmed.ncbi.nlm.nih.gov]

- 4. Temperature dependence of fibrin polymerization: a light scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The products of the action of thrombin on fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of thrombin in the clotting of fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The action of thrombin on fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on fibrino-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Amino-acid sequence and the occurrence of phosphorus in human fibrinopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AMINO-ACID SEQUENCE INVESTIGATIONS OF FIBRINOPEPTIDES FROM VARIOUS MAMMALS: EVOLUTIONARY IMPLICATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fibrinopeptide - Wikipedia [en.wikipedia.org]

- 14. [PDF] THE PURIFICATION OF THROMBIN | Semantic Scholar [semanticscholar.org]

- 15. Fibrin polymerization studied by static and dynamic light-scattering as a function of this compound release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Sequencing, One Molecule at a Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PURIFICATION OF THROMBIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polymerization of fibrin: analysis of light-scattering data and relation to a peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fibrinopeptide A in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrinopeptide A (FpA) is a small peptide released from the N-terminus of the Aα chain of fibrinogen by the action of thrombin, a key proteolytic enzyme in the coagulation cascade. The release of FpA is a critical initiating event in the conversion of soluble fibrinogen to insoluble fibrin, which forms the structural basis of a blood clot. This technical guide provides a comprehensive overview of the role of FpA in coagulation, its generation, and its significance as a biomarker of thrombin activity and thrombotic states. Detailed experimental protocols for FpA measurement and visualizations of the relevant pathways are included to support researchers and professionals in drug development.

Introduction

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss following vascular injury. A pivotal step in this process is the conversion of fibrinogen to fibrin, a reaction catalyzed by thrombin. This conversion is initiated by the cleavage of small peptides, known as fibrinopeptides, from the N-terminal ends of the fibrinogen molecule.[1][2] this compound (FpA), a 16-amino acid peptide, is the first to be released from the Aα chains of fibrinogen.[1][3] Its release exposes binding sites on the fibrinogen molecule, initiating the polymerization process that leads to clot formation.[4][5]

Due to its direct association with thrombin activity, the measurement of plasma FpA levels serves as a sensitive and specific marker of in vivo fibrin generation and coagulation activation.[6][7] Elevated FpA levels are indicative of thrombotic activity and have been observed in various clinical conditions, including deep venous thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC).[7][8][9] This guide will delve into the molecular mechanisms involving FpA, its utility as a clinical biomarker, and the methodologies employed for its quantification.

Generation of this compound

Fibrinogen is a 340 kDa glycoprotein composed of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ.[2][10] The coagulation cascade culminates in the activation of prothrombin to thrombin. Thrombin, a serine protease, then acts on fibrinogen, cleaving the Arg16-Gly17 bond on the Aα chains to release FpA.[11] This is a highly specific and rapid event. Subsequently, thrombin cleaves fibrinopeptide B (FpB) from the Bβ chains, although at a slower rate.[5][12] The sequential release of FpA followed by FpB is crucial for the orderly assembly of the fibrin network.[5][8]

The generation of FpA is a direct consequence of thrombin's action on fibrinogen, making its presence in plasma a definitive indicator of ongoing coagulation.[13] The rate of FpA generation can reflect the intensity of the thrombotic process.[14]

References

- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]

- 2. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Determination of human this compound by radioimmunoassay in purified systems and in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in the diagnosis and treatment of deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. [Significance of this compound as an indicator for coagulative analysis in thrombotic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Effects of Introducing Fibrinogen Aα Character into the Factor XIII Activation Peptide Segment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The generation of this compound in clinical blood samples: evidence for thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]

Fibrinopeptide A: A Comprehensive Technical Guide on its Structure, Sequence, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinopeptide A (FPA) is a small peptide that plays a crucial role in the final stages of the blood coagulation cascade. It is cleaved from the N-terminus of the Aα chain of fibrinogen by the enzyme thrombin, initiating the conversion of soluble fibrinogen into insoluble fibrin clots. The measurement of FPA levels in plasma is a direct indicator of in vivo thrombin activity and fibrin formation, making it a valuable biomarker for the study of thrombotic disorders and the development of anticoagulant therapies. This technical guide provides a detailed overview of the structure, amino acid sequence, and quantification of human this compound.

Structure and Amino Acid Sequence of Human this compound

Human this compound is a 16-amino acid peptide.[1] Its primary structure is well-characterized and is essential for its biological function and for the development of specific immunoassays.

Quantitative Data Summary

The following table summarizes the key quantitative data for human this compound:

| Property | Value |

| Amino Acid Sequence | Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg |

| One-Letter Code | ADSGEGDFLAEGGGVR |

| Molecular Weight | 1536.57 g/mol [1] |

| Number of Amino Acids | 16[1] |

| Half-life in Plasma | Approximately 3 to 5 minutes[1] |

| Normal Plasma Concentration | Typically below 2 ng/mL, with a mean of around 0.5 ng/mL in healthy individuals.[2] However, values can vary depending on the assay and the individual's physiological state. |

The Role of this compound in the Coagulation Cascade

The release of this compound is a critical step in the formation of a stable fibrin clot. The following diagram illustrates the enzymatic cleavage of FPA from fibrinogen by thrombin.

Experimental Protocols for this compound Quantification

Accurate measurement of this compound in plasma is essential for its use as a biomarker. The two most common methods for FPA quantification are Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) Protocol

Radioimmunoassay is a highly sensitive method for quantifying FPA. The following is a generalized protocol based on established methods.[3][4]

1. Principle: This is a competitive binding assay. Unlabeled FPA in the sample competes with a fixed amount of radiolabeled FPA for a limited number of binding sites on an FPA-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of FPA in the sample.

2. Materials:

-

FPA-specific antibody (rabbit anti-human FPA)

-

¹²⁵I-labeled FPA (tracer)

-

FPA standards (unlabeled)

-

Assay buffer (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin)

-

Precipitating agent (e.g., second antibody like goat anti-rabbit IgG, or polyethylene glycol)

-

Gamma counter

3. Sample Collection and Preparation:

-

Collect whole blood into a tube containing an anticoagulant (e.g., citrate) and a protease inhibitor.

-

Centrifuge immediately at 4°C to separate the plasma.

-

To prevent in vitro generation of FPA, fibrinogen must be removed from the plasma. This can be achieved by:

-

Ethanol Precipitation: Add cold ethanol to the plasma, incubate on ice, and then centrifuge to pellet the fibrinogen. The supernatant contains FPA.[2]

-

Bentonite Slurry: Mix plasma with a bentonite slurry and centrifuge. The supernatant contains FPA.

-

4. Assay Procedure:

-

Set up assay tubes for standards, controls, and unknown samples.

-

Add a specific volume of assay buffer to each tube.

-

Pipette the prepared standards, controls, and samples into their respective tubes.

-

Add a predetermined amount of FPA-specific antibody to each tube.

-

Vortex and incubate the tubes (e.g., for 2 hours at room temperature or overnight at 4°C) to allow for antibody-antigen binding.

-

Add a specific amount of ¹²⁵I-labeled FPA to each tube.

-

Vortex and incubate again to allow for competitive binding.

-

Add the precipitating agent to separate the antibody-bound FPA from the free FPA.

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant or aspirate the supernatant.

-

Measure the radioactivity of the pellet in a gamma counter.

5. Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity as a function of the FPA concentration of the standards.

-

Determine the FPA concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high specificity and is increasingly used for the quantification of peptides like FPA. The following protocol outlines a typical workflow.[5]

1. Principle: FPA is extracted from the plasma, separated from other components by liquid chromatography, and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.

2. Materials:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC column (e.g., C18 reversed-phase)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Internal standard (e.g., stable isotope-labeled FPA)

3. Sample Preparation (Solid-Phase Extraction):

-

Collect and prepare plasma as described for the RIA protocol.

-

Add a known amount of the internal standard to the plasma sample.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other interferences.

-

Elute the FPA and the internal standard from the cartridge with a stronger solvent (e.g., 90% acetonitrile in water).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the reconstituted sample onto the LC column.

-

Separate the FPA from other components using a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.

-

-

Mass Spectrometry:

-

Ionize the eluting FPA (e.g., using electrospray ionization - ESI).

-

Select the precursor ion corresponding to the mass-to-charge ratio of FPA in the first quadrupole.

-

Fragment the precursor ion in the collision cell.

-

Select and detect specific fragment ions in the third quadrupole (Multiple Reaction Monitoring - MRM).

-

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the FPA to the peak area of the internal standard as a function of the concentration of the FPA standards.

-

Determine the concentration of FPA in the unknown samples by calculating their peak area ratio and interpolating from the calibration curve.

Conclusion

This compound is a well-defined peptide with a critical role in hemostasis. Its quantification in plasma provides a direct measure of thrombin activity and has significant applications in thrombosis research and the development of antithrombotic drugs. Both RIA and LC-MS/MS are powerful techniques for the accurate measurement of FPA, with the choice of method depending on the specific requirements of the study, including sensitivity, specificity, and throughput. This guide provides a foundational understanding of FPA's structure, function, and the methodologies for its quantification, serving as a valuable resource for professionals in the field.

References

- 1. Determination of human this compound by radioimmunoassay in purified systems and in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioimmunoassay of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Fibrinopeptide A Cleavage from Fibrinogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proteolytic cleavage of fibrinopeptide A (FPA) from the N-terminus of the fibrinogen Aα chain by the serine protease thrombin is the initial and rate-limiting step in the conversion of soluble fibrinogen to insoluble fibrin, a critical event in hemostasis and thrombosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this highly specific enzymatic reaction. It details the structural features of fibrinogen and thrombin that govern their interaction, the kinetic parameters of FPA release, and the allosteric regulation of this process. Furthermore, this guide furnishes detailed protocols for key experimental assays used to study FPA cleavage and presents visual representations of the core biological pathways and experimental workflows.

Introduction

Fibrinogen, a 340 kDa glycoprotein synthesized in the liver, circulates in the blood as a soluble precursor to fibrin.[1] It is a hexamer composed of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ.[2] The conversion of fibrinogen to fibrin is initiated by thrombin, which proteolytically removes fibrinopeptides A and B (FPB) from the N-termini of the Aα and Bβ chains, respectively.[3] The release of FPA is the primary event, exposing a polymerization site ("knob" A) that interacts with a complementary binding pocket ("hole" a) on the D-domain of another fibrin monomer.[2][4] This "knob-hole" interaction drives the spontaneous self-assembly of fibrin monomers into protofibrils, which then aggregate laterally to form the characteristic three-dimensional fibrin clot network.[3][5] Understanding the precise mechanism of FPA cleavage is paramount for the development of novel antithrombotic therapies.

Molecular Interactions: Thrombin and Fibrinogen

The high specificity of thrombin for the Arg16-Gly17 bond in the Aα chain of fibrinogen is a result of a multi-point interaction between the enzyme and its substrate.[6] This interaction involves both the active site of thrombin and its exosites, which are non-catalytic surface domains that recognize specific regions on the substrate.[7][8]

2.1. Thrombin Structure

Thrombin is a serine protease with a catalytic triad (His57, Asp102, Ser195) in its active site, typical of this enzyme family.[9] Flanking the active site are two positively charged regions known as anion-binding exosites I and II.[7]

-

Anion-Binding Exosite I (Fibrinogen Recognition Exosite): This exosite is crucial for the initial binding of fibrinogen.[7][10] It interacts with a complementary negatively charged region in the central E domain of fibrinogen.[9]

-

Anion-Binding Exosite II (Heparin-Binding Site): While primarily known for its interaction with heparin, exosite II also plays a role in binding to the γ' variant of the fibrinogen gamma chain, modulating thrombin's activity.[11]

2.2. Fibrinogen Structure

Fibrinogen is an elongated molecule with a central E domain and two distal D domains, connected by coiled-coil regions.[4][12] The N-termini of all six polypeptide chains, including the fibrinopeptides, are located in the central E domain.[4][13] The Aα chain's N-terminal region, containing FPA, folds in a way that positions the Arg16-Gly17 cleavage site for optimal interaction with thrombin's active site.[6]

The Cleavage of this compound: A Step-by-Step Mechanism

The cleavage of FPA from fibrinogen by thrombin can be conceptualized as a multi-step process involving initial recognition, binding, catalysis, and product release. This process is highly regulated and sequential, with the release of FPA preceding that of FPB.[11][14]

Quantitative Data on this compound Cleavage

The kinetics of FPA release have been extensively studied, providing valuable quantitative data on the efficiency and specificity of the thrombin-fibrinogen interaction.

Table 1: Steady-State Kinetic Parameters for Thrombin-Catalyzed FPA Release

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| kcat | 84 ± 4 s⁻¹ | pH 7.4, 37°C, I=0.15 | [14] |

| Km | 7.2 ± 0.9 µM | pH 7.4, 37°C, I=0.15 | [14] |

| kcat/Km | 11.6 ± 0.3 x 10⁶ M⁻¹s⁻¹ | pH 7.4, 37°C, I=0.15 |[14] |

Table 2: Association Rate Constants for Thrombin-Fibrinogen Interaction

| Thrombin Form | k_on (µM⁻¹s⁻¹) | Conditions | Reference(s) |

|---|---|---|---|

| Fast Form | 19 ± 4 | 25°C | [15] |

| Slow Form | 2.5 ± 0.3 | 25°C |[15] |

Table 3: Binding Affinities of Thrombin to Fibrin(ogen) Variants

| Interaction | Dissociation Constant (Kd) | Method | Reference(s) |

|---|---|---|---|

| Thrombin - γ' peptide | 0.440 ± 0.011 µM | SPR | [16] |

| Thrombin - E-domain (low affinity) | Ka = 0.29 x 10⁶ M⁻¹ | N/A | [12] |

| Thrombin - γ' chain (high affinity) | Ka = 4.9 x 10⁶ M⁻¹ | N/A |[12] |

Experimental Protocols

A variety of experimental techniques are employed to study the mechanism of FPA cleavage. Detailed protocols for three key methods are provided below.

5.1. Thrombin Cleavage Assay of Fibrinogen

This assay is used to determine the extent of fibrinogen cleavage by thrombin over time.

-

Materials:

-

Purified human fibrinogen

-

Human α-thrombin

-

Thrombin cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

SDS-PAGE reagents

-

Coomassie Brilliant Blue or other protein stain

-

-

Protocol:

-

Prepare a reaction mixture containing fibrinogen at a final concentration of 1 mg/mL in thrombin cleavage buffer.

-

Initiate the reaction by adding thrombin to a final concentration of 0.1 NIH units/mL.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 1, 5, 10, 30, and 60 minutes), remove aliquots of the reaction mixture and immediately stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Analyze the samples by SDS-PAGE to visualize the disappearance of the Aα chain and the appearance of the cleaved α chain.

-

5.2. HPLC-Based Quantification of this compound Release

High-Performance Liquid Chromatography (HPLC) is a sensitive method for the direct quantification of released FPA.[17]

-

Materials:

-

Plasma or purified fibrinogen solution

-

Thrombin

-

Trichloroacetic acid (TCA) or other protein precipitating agent

-

HPLC system with a C18 reversed-phase column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

FPA standard

-

-

Protocol:

-

Incubate plasma or fibrinogen with thrombin as described in the thrombin cleavage assay.

-

At desired time points, stop the reaction by adding TCA to a final concentration of 10%.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered supernatant onto the HPLC system.

-

Elute the fibrinopeptides using a gradient of mobile phase B.

-

Monitor the eluate at 210 nm.

-

Quantify the FPA peak area by comparing it to a standard curve generated with known concentrations of FPA.[18]

-

5.3. Surface Plasmon Resonance (SPR) for Thrombin-Fibrinogen Binding Analysis

SPR is a label-free technique used to measure the kinetics and affinity of binding between thrombin and fibrinogen.[8][19]

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified thrombin (ligand)

-

Purified fibrinogen (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP buffer)

-

Amine coupling kit (EDC, NHS)

-

Ethanolamine

-

-

Protocol:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Immobilize thrombin to the sensor surface by injecting a solution of thrombin in immobilization buffer.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

Inject a series of increasing concentrations of fibrinogen over the sensor surface and a reference flow cell.

-

Monitor the change in resonance units (RU) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between each fibrinogen injection using a mild regeneration solution (e.g., low pH glycine).

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16]

-

Conclusion

The cleavage of this compound from fibrinogen by thrombin is a highly specific and tightly regulated enzymatic process that serves as the key initiation step for fibrin clot formation. The molecular details of this interaction, governed by the complementary structures of thrombin's active site and exosites and specific sequences within fibrinogen's Aα chain, have been elucidated through extensive research. The quantitative kinetic data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical biological mechanism and to design and evaluate novel therapeutic agents targeting the coagulation cascade.

References

- 1. Comprehensive Analysis of the Role of Fibrinogen and Thrombin in Clot Formation and Structure for Plasma and Purified Fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cleavage of the thrombin receptor: identification of potential activators and inactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioimmunoassay of this compound-clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 6. abcam.co.jp [abcam.co.jp]

- 7. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high performance liquid chromatography: investigation of A alpha-chain N-terminal heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Radioimmunoassay of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.igem.org [static.igem.org]

- 11. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thrombin–Fibrin(ogen) Interactions, Host Defense and Risk of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Release of fibrinopeptides by the slow and fast forms of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Electrostatic Interactions in Thrombin Binding to the Fibrinogen γ′ Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

Fibrinopeptide A vs. Fibrinopeptide B: A Technical Guide to Their Distinct Roles in Clot Formation

<

For Immediate Release

A Deep Dive into the Sequential and Synergistic Actions of Fibrinopeptides A and B in the Coagulation Cascade, Offering Critical Insights for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive examination of the differential roles of Fibrinopeptide A (FpA) and Fibrinopeptide B (FpB) in the formation of a stable fibrin clot. Understanding the nuanced functions of these small peptides, released from fibrinogen by the action of thrombin, is paramount for developing novel therapeutics targeting thrombosis and hemostatic disorders.

Introduction: The Genesis of a Fibrin Clot

The culmination of the coagulation cascade is the conversion of soluble fibrinogen into an insoluble fibrin mesh, a process orchestrated by the serine protease thrombin.[1][2] Fibrinogen, a 340-kDa glycoprotein, consists of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ.[1] Thrombin-mediated cleavage occurs at the N-termini of the Aα and Bβ chains, releasing this compound (FpA) and Fibrinopeptide B (FpB), respectively.[3] This event transforms fibrinogen into a fibrin monomer, exposing crucial binding sites ("knobs") that drive polymerization.[1][2]

The Initial Trigger: this compound Release and Protofibril Formation

The cleavage of FpA from the Aα chain is the rate-limiting first step in fibrin polymerization.[4][5] Thrombin exhibits a higher catalytic efficiency for the cleavage of FpA compared to FpB in solution, leading to a more rapid initial release of FpA.[2][4][6] The removal of the negatively charged FpA exposes the "A" knob (sequence Gly-Pro-Arg) on the E domain of the fibrin monomer.[5]

This newly exposed "A" knob specifically interacts with a complementary "a" hole located in the γ-chain of the D domain of an adjacent fibrin monomer.[2] This "knob-hole" interaction is the fundamental driving force for the self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils.[1][7] These protofibrils represent the initial scaffolding of the developing fibrin clot.[2][8]

References

- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Fibrinopeptide - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms affecting fibrin structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

Fibrinopeptide A: Unveiling Biological Functions Beyond Thrombosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibrinopeptide A (FPA), a 16-amino acid peptide, is classically recognized as a biomarker for thrombin activity and fibrin formation, playing a pivotal role in the coagulation cascade.[1] Cleaved from the N-terminal end of the fibrinogen Aα chain by thrombin, its presence in plasma has long been associated with thrombotic events.[1] However, a growing body of evidence reveals that FPA possesses a range of biological functions that extend far beyond its role in thrombosis. These non-thrombotic activities, which include modulation of inflammation, immune responses, cell proliferation, and vascular permeability, position FPA as a molecule of significant interest in various pathological and physiological processes. This technical guide provides an in-depth exploration of these functions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development in this emerging area.

I. FPA in Cancer Progression

Elevated plasma FPA levels have been consistently observed in patients with various solid tumors and hematological malignancies, suggesting a potential role for this peptide in cancer pathogenesis beyond a simple hypercoagulable state.[2][3][4][5][6][7][8] Serial measurements of FPA may serve as a useful tool in monitoring tumor progression and response to therapy.[3][4]

Quantitative Data: FPA Levels in Cancer

| Cancer Type | Patient Cohort | Mean FPA Level (ng/mL) | Control/Remission FPA Level (ng/mL) | Key Findings & Significance | Reference |

| Solid Neoplasms | 176 cancer patients (77 with metastases) | Elevated in 81 patients | Not specified | FPA levels were significantly correlated with D-dimer and were more elevated in patients with distant metastases. | [2] |

| Advanced Carcinoma | 50 patients | Upward trend with disease progression | Not specified | Persistent FPA elevation suggested treatment failure and poor prognosis. | [3] |

| Breast Carcinoma | 58 patients with localized disease | Persistently elevated post-surgery in 21 patients | Persistently normal post-surgery in 37 patients | Elevated FPA preceded clinical recurrence in 52% of those with high levels. | [4] |

| Gastric Cancer | 99 patients | 3.636 (logarithmic concentration) | 3.303 (logarithmic concentration) | Significantly higher FPA levels in cancer patients compared to healthy controls. | [5] |

| Gastrointestinal Malignancies | 70 patients | Variously elevated pre-operation | Not specified | FPA levels were a reliable marker for these diseases. | [6] |

| Acute Leukemia | 20 adult patients | 15.0 (active disease) | 2.4 (remission) | Plasma FPA generation may relate to leukemic disease activity. | [8] |

II. FPA in Inflammation and Immune Response

This compound exhibits proinflammatory properties, primarily by acting as a chemoattractant for various immune cells, including neutrophils, monocytes, and macrophages.[9][10] This chemotactic activity suggests a role for FPA in recruiting inflammatory cells to sites of tissue injury or disease, thereby modulating the inflammatory response.

Quantitative Data: FPA in Inflammatory Conditions

| Condition | Patient Cohort | Mean FPA Level (ng/mL) | Control FPA Level (ng/mL) | Key Findings & Significance | Reference |

| Ischemic Heart Disease | 98 patients | Significantly elevated | Not specified | Hypercoagulability and increased platelet activity were observed. | [8] |

| Acute Myocardial Infarction | Not specified | 5.6 | 1.6 | Characterized by a high FPA to FgE ratio, reflecting acute thrombin generation. | [7] |

| Collagen Vascular Diseases | Not specified | 5.6 | 1.6 | Indicated a compensated state of fibrin formation and lysis. | [7] |

| Rheumatoid Arthritis | Not specified | Increased abundance of citrullinated FPA in synovial fluid | Lower abundance in control patients | Suggests a role for citrullinated FPA in the anti-citrullinated protein antibody (ACPA) immune response. | [11] |

Experimental Protocol: Chemotaxis Assay

This protocol is adapted from methodologies used to study the chemotactic effects of fibrinopeptides and other chemoattractants on leukocytes.[12][13][14][15][16]

Objective: To quantify the chemotactic effect of this compound on neutrophils or monocytes.

Materials:

-

Human this compound (synthetic)

-

Isolated human neutrophils or monocytes

-

Boyden chamber or Transwell® inserts (5.0 µm pore size)

-

Serum-free cell culture medium

-

Chemoattractant (e.g., IL-8 or fMLP as a positive control)

-

Cell viability assay kit (e.g., CellTiter-Glo®)

-

96-well plate

-

Luminometer

Procedure:

-

Cell Isolation: Isolate neutrophils or monocytes from healthy human blood donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by a purification method such as negative selection.[14]

-

Cell Seeding: Resuspend the isolated cells in serum-free medium and seed them into the upper chamber of the Boyden chamber or Transwell® insert.

-

Chemoattractant Addition: In the lower chamber, add serum-free medium containing different concentrations of FPA. Include a negative control (medium alone) and a positive control (e.g., IL-8).

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow cell migration through the porous membrane.

-

Quantification: After incubation, quantify the number of migrated cells in the lower chamber. This can be achieved by measuring ATP levels using a luminescent cell viability assay. The luminescence signal is directly proportional to the number of viable cells.

-

Data Analysis: Compare the number of migrated cells in response to FPA with the negative and positive controls.

III. FPA and Vascular Smooth Muscle Cell Proliferation and Migration

Recent studies have elucidated a direct role for FPA in promoting the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the pathogenesis of atherosclerosis.[17] This effect is mediated through a specific signaling pathway involving integrin αVβ3, phosphoinositide 3-kinase (PI3K), and protein kinase B (Akt).

Signaling Pathway: FPA-Induced VSMC Proliferation and Migration

Caption: FPA-induced signaling in vascular smooth muscle cells.

Experimental Protocol: Scratch Wound (Wound Healing) Assay

This protocol provides a general framework for assessing cell migration in response to FPA, based on standard wound healing assay methodologies.[1][7][9][18][19][20]

Objective: To evaluate the effect of this compound on the migration of vascular smooth muscle cells.

Materials:

-

Vascular smooth muscle cells (VSMCs)

-

Cell culture plates (e.g., 24-well plates)

-

Sterile pipette tips (e.g., p200) or a dedicated wound healing assay tool

-

Cell culture medium

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed VSMCs into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

-

Creating the Wound: Once the cells have reached confluence, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Gently wash the wells with fresh medium to remove detached cells and then add medium containing various concentrations of FPA. Include a control group with medium alone.

-

Image Acquisition: Immediately after creating the wound (time 0) and at regular intervals thereafter (e.g., every 6, 12, and 24 hours), capture images of the wound area using a microscope.

-

Data Analysis: Measure the width or area of the cell-free gap in the images at each time point. Calculate the rate of wound closure to determine the effect of FPA on cell migration.

Experimental Protocol: Western Blot for Signaling Proteins

This protocol outlines the general steps for detecting the phosphorylation of Akt and the expression of other key proteins in the FPA-induced signaling pathway.[6][21][22][23]

Objective: To determine the effect of this compound on the activation of the PI3K/AKT pathway in VSMCs.

Materials:

-

FPA-treated and control VSMC lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-AKT, anti-total AKT, anti-integrin αVβ3, anti-PI3K, anti-Cyclin D1, anti-PCNA, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse FPA-treated and control VSMCs to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

IV. FPA and Vascular Permeability

This compound has been implicated in the modulation of vascular permeability. Studies suggest that FPA can reduce the severity of vascular permeability alterations in certain inflammatory conditions.[24]

Experimental Protocol: In Vitro Vascular Permeability Assay

This protocol is a general guide for assessing changes in endothelial monolayer permeability in response to FPA.[5][13][20][25][26][27][28][29]

Objective: To measure the effect of this compound on the permeability of an endothelial cell monolayer.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell® inserts with a porous membrane

-

Cell culture plates

-

Endothelial cell growth medium

-

This compound

-

FITC-dextran (or another fluorescently labeled tracer molecule)

-

Fluorometer

Procedure:

-

Cell Seeding: Seed endothelial cells onto the upper surface of the Transwell® inserts and culture them until a confluent monolayer is formed.

-

Treatment: Treat the endothelial monolayer with various concentrations of FPA added to the upper chamber. Include a control group with medium alone.

-

Permeability Measurement: After a defined incubation period, add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber.

-

Sample Collection: At various time points, collect samples from the lower chamber.

-

Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.

-

Data Analysis: The amount of fluorescent tracer that has passed through the endothelial monolayer into the lower chamber is a measure of the monolayer's permeability. Compare the permeability of FPA-treated monolayers to that of the control.

V. FPA and Angiogenesis

The involvement of fibrinogen and its derivatives in angiogenesis is well-established.[30] While the direct role of FPA in angiogenesis is still under investigation, its chemotactic properties and its ability to modulate the cellular microenvironment suggest a potential contribution to this process.

Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol provides a general method for assessing the potential pro- or anti-angiogenic effects of FPA.[31][32][33][34][35]

Objective: To evaluate the effect of this compound on the formation of capillary-like structures by endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Matrigel® or a similar basement membrane extract

-

Cell culture plates (e.g., 96-well plates)

-

Endothelial cell growth medium

-

This compound

-

Microscope with a camera

Procedure:

-

Matrigel Coating: Coat the wells of a culture plate with a thin layer of Matrigel® and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells onto the Matrigel®-coated surface in the presence of various concentrations of FPA. Include a control group with medium alone.

-

Incubation: Incubate the plate for several hours (typically 4-18 hours) to allow the endothelial cells to form tube-like structures.

-

Image Acquisition: Capture images of the tube networks using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops. Compare the results from FPA-treated wells to the control wells.

Conclusion

The biological functions of this compound extend significantly beyond its established role in thrombosis. Its involvement in cancer progression, inflammation, immune cell trafficking, vascular smooth muscle cell dynamics, and vascular permeability highlights its multifaceted nature. The quantitative data and detailed experimental protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate the non-thrombotic roles of FPA. A deeper understanding of these functions and the underlying molecular mechanisms will be crucial for identifying novel therapeutic targets and developing innovative strategies for a range of diseases where FPA may play a significant pathological role.

References

- 1. Wound healing assay - Wikipedia [en.wikipedia.org]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. assaygenie.com [assaygenie.com]

- 4. protocols.io [protocols.io]

- 5. cusabio.com [cusabio.com]

- 6. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hoelzel-biotech.com [hoelzel-biotech.com]

- 8. This compound in acute leukemia: relationship of activation of blood coagulation to disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. Radioimmunoassay of this compound-clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elevated levels of fibrinogen-derived endogenous citrullinated peptides in synovial fluid of rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. The use of collagen or fibrin gels for the assay of human neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Technical Advance: Changes in neutrophil migration patterns upon contact with platelets in a microfluidic assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sinogeneclon.com [sinogeneclon.com]

- 18. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Migration versus Proliferation as Contributor to In Vitro Wound Healing of Vascular Endothelial and Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein kinase B (AKT) upregulation and Thy-1-αvβ3 integrin-induced phosphorylation of Connexin43 by activated AKT in astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Human FPA ELISA Kit [ABIN6966748] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 25. researchgate.net [researchgate.net]

- 26. Vascular permeability, vascular hyperpermeability and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Dynamic Regulation of Vascular Permeability by Vascular Endothelial Cadherin-Mediated Endothelial Cell-Cell Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 31. A simple, quantitative method for assessing angiogenesis and antiangiogenic agents using reconstituted basement membrane, heparin, and fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Quantitative assessment of angiogenesis and pericyte coverage in human cell-derived vascular sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. A simple, quantitative method for assessing angiogenesis and antiangiogenic agents using reconstituted basement membrane, heparin, and fibroblast growth factor. | Semantic Scholar [semanticscholar.org]

Fibrinopeptide A: A Sensitive and Early Biomarker of In Vivo Thrombin Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of Fibrinopeptide A (FPA) as a critical biomarker for the early detection of thrombin activity. It delves into the molecular mechanisms of FPA release, details established experimental protocols for its quantification, and presents a summary of its levels in various physiological and pathological states. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of hemostasis, thrombosis, and the evaluation of anticoagulant therapies.

Introduction: The Role of this compound in Hemostasis

The formation of a blood clot, or thrombus, is a complex physiological process orchestrated by the coagulation cascade. A pivotal event in this cascade is the conversion of soluble fibrinogen into insoluble fibrin, a reaction catalyzed by the serine protease thrombin (Factor IIa).[1][2] During this conversion, thrombin cleaves small peptides from the N-terminal ends of the fibrinogen molecule.[2][3] Specifically, this compound (FPA) is cleaved from the Aα chains and Fibrinopeptide B (FPB) from the Bβ chains.[1]

The release of FPA precedes the release of FPB and is the primary event initiating the polymerization of fibrin monomers.[4] This makes the measurement of circulating FPA a direct and sensitive index of in vivo thrombin activity and fibrin formation.[1][5] Due to its very short half-life of approximately 3 to 5 minutes, FPA levels provide a real-time snapshot of coagulation activation, making it an invaluable tool for diagnosing and monitoring thrombotic disorders.[1][3]

The Coagulation Cascade and this compound Release

The coagulation cascade proceeds through two primary pathways, the extrinsic (tissue factor) and intrinsic (contact activation) pathways, which converge on a common pathway to generate thrombin.[6][7] Thrombin's primary role at this stage is to act upon fibrinogen. Fibrinogen is a 340-kDa glycoprotein composed of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ.[2][8] Thrombin cleaves the arginyl-glycine bonds at the N-terminal ends of the Aα and Bβ chains, releasing two molecules of FPA and two molecules of FPB per molecule of fibrinogen.[9] The removal of the negatively charged FPA exposes binding sites on the central E domain of the fibrinogen molecule, allowing it to polymerize with the D domains of other fibrin monomers to form protofibrils.[4] This process is the foundational step in the formation of a stable fibrin clot.

Quantitative Data: FPA Levels in Health and Disease

Plasma FPA concentration is a dynamic indicator of the balance between coagulation and fibrinolysis. In healthy individuals, FPA levels are typically very low. However, they become significantly elevated in conditions associated with increased thrombin generation, such as thrombotic diseases.

| Condition | Number of Subjects (n) | Mean FPA Level (ng/mL) | Notes | Source |

| Healthy Controls | 30 | 0.5 | Range: Below 2.0 ng/mL | [3][10] |

| 36 | 0.64 pmol/mL (~1.0 ng/mL) | - | [11] | |

| 21 | 0.5 ± 1.4 (SD) | - | [12] | |

| Thromboembolism | - | 10.7 | - | [13] |

| 32 | 14.7 ± 13.8 (SD) | - | [12] | |

| 6 | 5 - 23 (Range) | Patients with clinical evidence of venous thrombosis or pulmonary embolism. | [3][10] | |

| Disseminated Intravascular Coagulation (DIC) | - | 22.0 | - | [13] |

| 12 | 23.5 ± 15.0 (SD) | - | [12] | |

| Acute Myocardial Infarction | - | 5.6 | Characterized by a high FPA to FgE ratio, reflecting acute thrombin generation. | [13] |

| Malignancy | - | 6.3 | Indicates a compensated state of fibrin formation and lysis. | [13] |

| 75 (Lung Cancer) | 17.7 (Advanced Stage) vs. 6.5 (Early Stage) | - | [12] | |

| Primary Pulmonary Hypertension | 31 | 87.4 | Levels decreased to 6.8 ng/mL after heparin administration. | [14] |

| Liver Cirrhosis | - | 2.7 | Only marginally elevated. | [13] |

| Systemic Lupus Erythematosus (SLE) | - | - | Elevated FPA is seen in patients with active SLE. | [11][15] |

Note: Conversion from pmol/mL to ng/mL for FPA (MW ~1536 g/mol ) is approximately 1 pmol/mL ≈ 1.54 ng/mL. Values are presented as reported in the source.

Experimental Protocols for FPA Measurement

Accurate quantification of FPA requires sensitive methodologies and meticulous sample handling to prevent in vitro generation of FPA after blood collection.[11] The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

-

Blood Collection : Draw blood into a syringe. For studies measuring in vitro FPA generation, incubate the blood in the syringe for specific time periods before proceeding.[11]

-

Anticoagulation : Transfer the blood sample to a tube containing an anticoagulant like heparin and a protease inhibitor such as Trasylol to stop further thrombin activity.[11]

-

Fibrinogen Removal : To prevent cross-reactivity of antibodies with fibrinogen, fibrinogen must be removed from the plasma. This is often achieved by precipitation with ethanol.[3][10]

-

Peptide Extraction : FPA is then extracted from the plasma, typically by dialysis, to separate it from other plasma proteins.[3][10]

-

Storage : Processed plasma samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid degradation.[16]

RIA is a highly sensitive technique for measuring FPA, capable of detecting levels as low as 1 pmole.[17][18]

-

Antibody Generation : Produce polyclonal antibodies by immunizing animals (e.g., rabbits) with FPA conjugated to a carrier protein like human albumin.[9][17]

-

Radiolabeling : Synthesize N-Tyrosyl FPA and label it with ¹²⁵I using the Chloramine-T method to serve as the tracer.[9][17]

-

Competitive Binding : Incubate a known amount of radiolabeled FPA with a limited amount of anti-FPA antibody. In parallel, incubate the antibody and tracer with either standard solutions of unlabeled FPA or the processed patient samples. The unlabeled FPA in the standards/samples will compete with the radiolabeled FPA for binding to the antibody.

-

Separation : Separate the antibody-bound FPA from the free FPA. This can be achieved by precipitation with dioxane.[9]

-

Detection : Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Quantification : Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled FPA standards. Use this curve to determine the FPA concentration in the patient samples.

The sandwich ELISA is a common, non-radioactive method for FPA quantification.

-

Plate Coating : A microplate is pre-coated with a capture antibody specific for human FPA.[16][19]

-

Sample/Standard Addition : Pipette standards and processed patient samples into the wells. Any FPA present will be bound by the immobilized antibody. Incubate, then wash the wells to remove unbound substances.[16]

-

Detection Antibody : Add a biotin-conjugated detection antibody, also specific for FPA, to the wells. This antibody binds to a different epitope on the captured FPA. Incubate and wash.[16]

-

Enzyme Conjugate : Add an avidin-conjugated Horseradish Peroxidase (HRP) enzyme to the wells, which binds to the biotin on the detection antibody. Incubate and wash.[16][19]

-

Substrate Addition : Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a reaction that produces a colored product.[19]

-

Reaction Termination : Stop the reaction by adding a stop solution (e.g., sulfuric acid), which changes the color (e.g., from blue to yellow).[19]

-

Detection : Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The OD is directly proportional to the amount of FPA captured.[19]

-

Quantification : Generate a standard curve by plotting the OD values versus the concentrations of the FPA standards. Calculate the FPA concentration in the samples from this curve.

Visualization of Experimental Workflows

Conclusion

This compound is a highly specific and sensitive biomarker that provides a direct measure of in vivo thrombin activity. Its rapid release upon the cleavage of fibrinogen and its short plasma half-life make it an excellent tool for the real-time assessment of coagulation system activation.[1] The quantification of FPA through established methods like RIA and ELISA is crucial for diagnosing and monitoring a wide range of thrombotic disorders, from venous thromboembolism to DIC.[5][12] For professionals in drug development, FPA assays serve as a powerful pharmacodynamic tool to evaluate the efficacy of novel anticoagulant and antithrombotic agents by directly measuring their impact on the generation of thrombin.[5] The continued application and refinement of FPA measurement techniques will undoubtedly advance our understanding and management of hemostatic and thrombotic diseases.

References

- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]

- 2. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of this compound in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Measurement of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The generation of this compound in clinical blood samples: evidence for thrombin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Significance of this compound as an indicator for coagulative analysis in thrombotic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relationship between this compound and fibrinogen/fibrin fragment E in thromboembolism, DIC and various non-thromboembolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound levels indicative of pulmonary vascular thrombosis in patients with primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ucsfhealth.org [ucsfhealth.org]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. Radioimmunoassay of Human this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Human FPA(this compound) ELISA Kit - Elabscience® [elabscience.com]

Preliminary Studies on Fibrinopeptide A in Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinopeptide A (FpA) is a small peptide cleaved from the N-terminal end of the fibrinogen Aα chain by the serine protease thrombin.[1][2] This cleavage is a critical step in the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a fibrin clot, the primary component of a thrombus.[1] The release of FpA is a direct indicator of thrombin activity and in vivo fibrin formation, making it a sensitive biomarker for the activation of the coagulation cascade.[2][3] Consequently, the quantification of FpA in biological samples has become a valuable tool in preclinical research to investigate the pathophysiology of various diseases where coagulation and inflammation are implicated.

This technical guide provides a comprehensive overview of preliminary studies on this compound in various disease models, with a focus on thrombosis, inflammation, and cancer. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to incorporate FpA as a biomarker in their preclinical research. The guide includes a summary of quantitative data from animal models, detailed experimental protocols for FpA measurement, and visualizations of relevant signaling pathways and experimental workflows.

This compound in Preclinical Disease Models: A Quantitative Overview

The measurement of FpA levels in preclinical disease models provides valuable insights into the extent of coagulation activation associated with different pathological states. While extensive quantitative data from animal models remains somewhat dispersed in the literature, this section summarizes key findings to guide researchers in their experimental design and interpretation of results.

Thrombosis Models

In preclinical models of thrombosis, elevated FpA levels are expected to correlate with the extent of thrombus formation. While some studies focus on downstream effects like clotting time, the direct measurement of FpA provides a more specific assessment of thrombin activity.

| Disease Model | Animal Model | Key Findings | Reference |

| Pulmonary Embolism | STAT5-deficient mice | Accelerated release of fibrinopeptide B was observed, suggesting altered fibrin formation dynamics. While FpA release was not reported as accelerated, this model highlights the potential for detailed analysis of fibrinopeptide release in thrombosis models. | [4] |

| Venous Stasis | Mice | Ligation of the inferior vena cava (IVC) is a well-established model to induce deep vein thrombosis. While this study did not report FpA levels, it provides a detailed protocol for the thrombosis model itself. | [1] |

Table 1: this compound in Preclinical Thrombosis Models. This table summarizes findings related to fibrinopeptide analysis in mouse models of thrombosis. Direct quantitative data for FpA remains a key area for further investigation in many thrombosis models.

Inflammation Models

The link between inflammation and coagulation is well-established, with inflammatory mediators often triggering the coagulation cascade. Measuring FpA in inflammation models can help to elucidate the role of thrombin and fibrin in the inflammatory process.

| Disease Model | Animal Model | Key Findings | Reference |

| Carrageenan-induced Paw Edema | Rat | Intraperitoneal and intracardial injection of fibrinopeptides A and B significantly inhibited paw edema, suggesting a potential anti-inflammatory role or a complex feedback mechanism. Endogenous FpA levels during the inflammatory response were not quantified in this study. | [5][6] |

| Experimental Allergic Encephalomyelitis (EAE) | Guinea pigs and rats | Treatment with human fibrinopeptides A and B diminished the clinical signs of EAE and reduced vascular permeability, suggesting a modulatory role in this autoimmune neuroinflammatory model. | [7] |

Table 2: this compound in Preclinical Inflammation Models. This table highlights studies where fibrinopeptides were investigated in the context of inflammation. The focus has often been on the effects of exogenous fibrinopeptides rather than the measurement of endogenous FpA as a biomarker of inflammation-induced coagulation.

Cancer Models

Cancer is frequently associated with a hypercoagulable state, and FpA is a recognized biomarker of this prothrombotic tendency in clinical oncology.[8][9][10] Preclinical cancer models are crucial for understanding the mechanisms of cancer-associated thrombosis and for evaluating the efficacy of anticoagulant therapies.

| Disease Model | Animal Model | Key Findings | Reference |

| Pancreatic Tumor | Mice | Mice bearing human pancreatic tumors with high tissue factor (TF) expression showed increased levels of circulating thrombin-antithrombin (TAT) complexes, indicative of coagulation activation. While FpA was not directly measured, TAT is a closely related marker of thrombin generation. | [11] |

| Tumor Cell-derived Microparticles | Mice | Injection of tissue factor-bearing microparticles from tumor cells into mice led to coagulation activation, as evidenced by the detection of TAT complexes. This model can be used to study the direct procoagulant effects of tumor cells. | [12] |

Table 3: this compound in Preclinical Cancer Models. This table summarizes findings related to coagulation activation in preclinical cancer models. While direct FpA measurements in these models are not always reported, related markers of thrombin activity are often utilized.

Experimental Protocols

Accurate and reproducible measurement of FpA is critical for its use as a biomarker. This section provides detailed methodologies for FpA quantification in preclinical studies, primarily focusing on Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Sample Collection and Preparation

Proper sample handling is crucial to prevent in vitro activation of coagulation, which can lead to falsely elevated FpA levels.

Blood Collection:

-

Use a syringe or vacuum tube containing an anticoagulant and a protease inhibitor. A common choice is a mixture of citrate and aprotinin or another thrombin inhibitor.

-

Ensure a clean venipuncture to minimize tissue factor contamination.

-

Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.

Plasma Preparation:

-

Centrifuge the blood sample at a high speed (e.g., 2,500 x g) for 10-15 minutes at 4°C.

-

Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

-

For long-term storage, aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

This compound Measurement by ELISA

Commercially available ELISA kits are a common method for FpA quantification. The following is a general protocol based on a competitive ELISA format.

Materials:

-

FpA ELISA kit (containing pre-coated microplate, FpA standards, FpA-HRP conjugate, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Distilled or deionized water

-

Absorbent paper

Procedure:

-

Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manufacturer's instructions. This may involve diluting concentrated buffers and reconstituting lyophilized components.

-

Incubation: Add a defined volume of standards, samples, and FpA-HRP conjugate to the appropriate wells of the pre-coated microplate. The FpA in the sample will compete with the FpA-HRP conjugate for binding to the anti-FpA antibodies coated on the plate. Incubate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).

-

Washing: After incubation, wash the wells multiple times with the provided wash buffer to remove unbound reagents. This step is critical for reducing background signal.

-

Substrate Reaction: Add the substrate solution to each well. The horseradish peroxidase (HRP) enzyme on the bound conjugate will catalyze a color change. Incubate for a specified time (e.g., 15-30 minutes at 37°C) in the dark.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.

-

Data Acquisition: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

-

Calculation: The concentration of FpA in the samples is inversely proportional to the OD. Calculate the FpA concentration by interpolating the OD values of the samples from a standard curve generated using the known concentrations of the FpA standards.

This compound Measurement by Radioimmunoassay (RIA)

RIA is a highly sensitive method for FpA quantification, though it requires handling of radioactive materials.[13][14]

Materials:

-

Antibodies to FpA

-

Radiolabeled FpA (e.g., with ¹²⁵I)

-

FpA standards

-

Precipitating agent (e.g., dioxane) or second antibody for separation of bound and free radiolabel

-

Gamma counter

-

Centrifuge

Procedure:

-

Competitive Binding: A known amount of radiolabeled FpA is mixed with a limited amount of anti-FpA antibody and the sample containing an unknown amount of unlabeled FpA. The unlabeled FpA from the sample competes with the radiolabeled FpA for binding to the antibody.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The antibody-bound FpA (both labeled and unlabeled) is separated from the free, unbound FpA. This can be achieved by precipitation with a reagent like dioxane or by using a second antibody that binds to the primary anti-FpA antibody.

-

Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.

-

Calculation: The amount of radiolabeled FpA bound to the antibody is inversely proportional to the concentration of unlabeled FpA in the sample. A standard curve is constructed by plotting the percentage of bound radiolabeled FpA against the concentration of the FpA standards. The concentration of FpA in the samples is then determined from this standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in FpA generation and its downstream effects can aid in understanding its role in disease. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Coagulation Cascade Leading to this compound Release

This diagram outlines the final common pathway of the coagulation cascade, culminating in the cleavage of fibrinogen by thrombin and the release of Fibrinopeptides A and B.

References

- 1. Venous stasis-induced fibrinolysis prevents thrombosis in mice: role of α2-antiplasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [A method for the assay of fibrinopeptide in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The generation of this compound in clinical blood samples: evidence for thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. [Inhibition of the carrageenen-induced inflammatory rat paw oedema by systemic application of rat fibrinogen and fibrinopeptides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demonstration of antiinflammatory activity of fibrinogen and fibrinopeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of fibrinopeptides A and B on experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasmatic parameters of fibrin formation and degradation in cancer patients: correlation between this compound and D-dimer - PubMed [pubmed.ncbi.nlm.nih.gov]